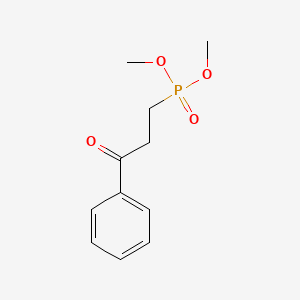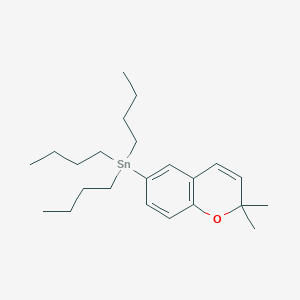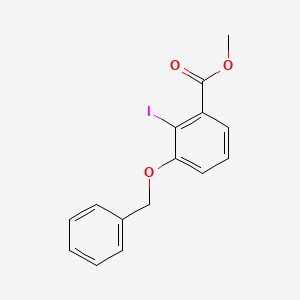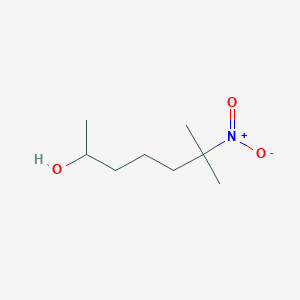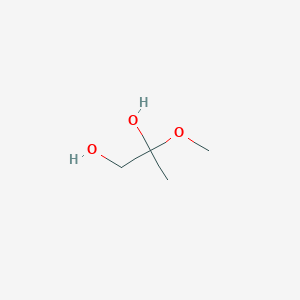
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with a nitrogen atom in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide typically involves the following steps:
Starting Materials: The synthesis begins with piperidine and 4-fluorobenzyl chloride as the primary starting materials.
N-Alkylation: Piperidine undergoes N-alkylation with 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 1-((4-fluorophenyl)methyl)piperidine.
Oxidation: The resulting 1-((4-fluorophenyl)methyl)piperidine is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the corresponding alcohol or amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitrating agents
Major Products Formed
Oxidation: Higher oxidized derivatives
Reduction: Alcohols or amines
Substitution: Various substituted derivatives depending on the electrophile used
Aplicaciones Científicas De Investigación
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The oxide group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: The parent compound, lacking the fluorophenyl and oxide groups.
4-Fluorobenzylpiperidine: Similar structure but without the oxide group.
Piperidine N-oxide: Lacks the fluorophenyl group.
Uniqueness
Piperidine, 1-((4-fluorophenyl)methyl)-, 1-oxide is unique due to the presence of both the fluorophenyl and oxide groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
154479-59-1 |
|---|---|
Fórmula molecular |
C12H16FNO |
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
1-[(4-fluorophenyl)methyl]-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H16FNO/c13-12-6-4-11(5-7-12)10-14(15)8-2-1-3-9-14/h4-7H,1-3,8-10H2 |
Clave InChI |
IRTYVSUAASTEIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC[N+](CC1)(CC2=CC=C(C=C2)F)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



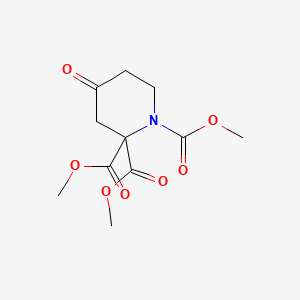

![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
![N-[3-(Dimethylamino)propyl]-4-hydroxybenzene-1-sulfonamide](/img/structure/B15162755.png)
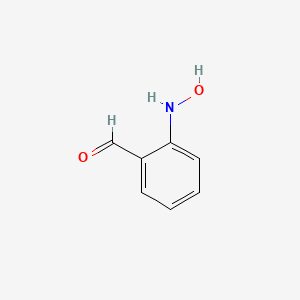
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

